

Optimizing VU 0365114 concentration for in vitro studies

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Compound of Interest

Compound Name: VU 0365114

Cat. No.: B590465

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Technical Support Center: VU 0365114

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using **VU 0365114** in in vitro studies.

Frequently Asked Questions (FAQs)

1. What is the recommended concentration range for **VU 0365114** in in vitro experiments?

The optimal concentration of **VU 0365114** depends on the specific experimental goals and the cell system being used. However, a good starting point is its half-maximal effective concentration (EC50) for M5 receptor potentiation, which is 2.7 μM .^{[1][2]} For initial experiments, a concentration range of 1-10 μM is often used. For example, a concentration of 10 μM has been shown to increase acetylcholine-stimulated insulin secretion in human β -cells.^[1]

2. How do I dissolve **VU 0365114** for my experiments?

VU 0365114 is soluble in dimethyl sulfoxide (DMSO) at a concentration of $\geq 77.5 \text{ mg/mL}$ (195.04 mM).^[1] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in your cell culture medium. It is crucial to use freshly opened, high-quality DMSO as it can be hygroscopic, which can affect solubility.^[1]

If precipitation occurs upon dilution into aqueous media, consider the following solvent systems:

- 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (Solubility: ≥ 2.58 mg/mL)
- 10% DMSO, 90% Corn Oil (Solubility: 2.58 mg/mL, may require warming)

3. What are the known off-target effects of **VU 0365114**?

While **VU 0365114** is a selective positive allosteric modulator (PAM) for the M5 muscarinic acetylcholine receptor, with over 30 μ M selectivity against M1, M2, M3, and M4 receptors, recent research has identified a significant off-target effect. A 2024 study repositioned **VU 0365114** as a microtubule-destabilizing agent with broad-spectrum anticancer activity. This anticancer effect is independent of its M5 receptor activity. A kinome analysis did not reveal other significant off-target effects. Researchers should be aware of this microtubule-targeting activity, especially when interpreting data from proliferation or cytotoxicity assays.

4. Is **VU 0365114** cytotoxic?

The cytotoxicity of **VU 0365114** is linked to its microtubule-destabilizing effects, which can induce anticancer activity. Therefore, at higher concentrations or with prolonged exposure, cytotoxicity can be expected, particularly in rapidly dividing cells. It is advisable to perform a dose-response curve to determine the cytotoxic concentration in your specific cell line.

Troubleshooting Guide

Issue	Possible Cause	Recommendation
Precipitation in Media	Low solubility in aqueous solutions.	Prepare a higher concentration stock in 100% DMSO and use a smaller volume for dilution. Consider using the alternative solvent systems mentioned in FAQ #2 if DMSO is not suitable for your experiment. Gentle warming or sonication can also aid dissolution.
No Effect Observed	Concentration is too low. Cell line does not express M5 receptors.	Increase the concentration of VU 0365114. A final concentration of up to 10 μ M has been used in some studies. Verify M5 receptor expression in your cell line using techniques like qPCR or Western blotting.
Unexpected Results (e.g., cell cycle arrest, apoptosis)	Off-target effects on microtubules.	Be mindful of the recently discovered microtubule-destabilizing activity of VU 0365114. Consider using a lower concentration or a shorter treatment time. If studying M5-specific effects, use appropriate controls to differentiate from off-target effects.

Quantitative Data Summary

Table 1: Potency and Selectivity of **VU 0365114**

Parameter	Value	Receptor Subtype(s)	Reference
EC50	2.7 μ M	M5	
Selectivity	>30 μ M	M1, M2, M3, M4	

Experimental Protocols

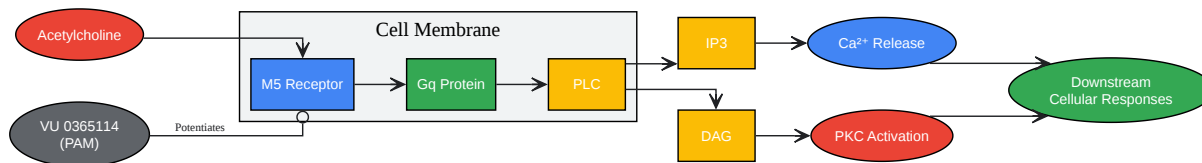
Protocol 1: Preparation of **VU 0365114** Stock Solution

- Materials: **VU 0365114** powder, high-quality anhydrous DMSO.
- Procedure: a. Allow the **VU 0365114** vial to reach room temperature before opening. b. Add the appropriate volume of DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM or higher). c. Vortex briefly to dissolve the powder completely. d. Store the stock solution at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Cell-Based Assay

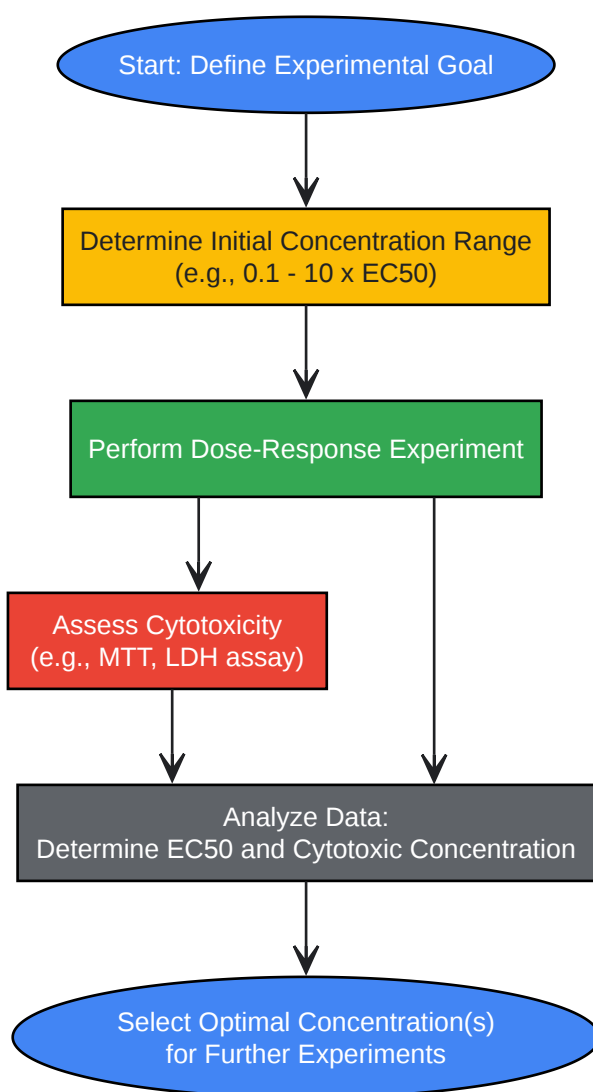
- Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
- Compound Preparation: a. Thaw the **VU 0365114** stock solution. b. Prepare serial dilutions of **VU 0365114** in your cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that is toxic to your cells (typically <0.5%).
- Treatment: a. Remove the old medium from the cells. b. Add the medium containing the different concentrations of **VU 0365114** to the respective wells. c. Include a vehicle control (medium with the same final concentration of DMSO).
- Incubation: Incubate the cells for the desired period.
- Assay: Perform your desired functional assay (e.g., calcium imaging, signaling pathway analysis, proliferation assay).

Visualizations



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Caption: M5 muscarinic receptor signaling pathway potentiated by **VU 0365114**.



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Caption: Workflow for optimizing **VU 0365114** concentration in vitro.

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References

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